4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
Description
Properties
CAS No. |
922711-49-7 |
|---|---|
Molecular Formula |
C9H8Cl2N4 |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4,5-dichloro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-3-6(9(12)4-8(7)11)5-15-2-1-13-14-15/h1-4H,5,12H2 |
InChI Key |
PIRJTJRJKNFMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CC2=CC(=C(C=C2N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the dichloroaniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution of the chlorine atoms can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
The compound has shown significant antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit potent antifungal and antibacterial activities. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria, making them suitable candidates for developing new antimicrobial agents .
Anticancer Potential:
Recent advancements in the synthesis of triazole compounds have highlighted their potential as anticancer agents. 4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline has been evaluated for its cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression, which are critical for cancer cell proliferation .
Case Study:
A study conducted on a series of triazole derivatives revealed that this compound exhibited IC50 values in the micromolar range against human cancer cell lines. This suggests that further development could lead to effective therapeutic agents in oncology.
Agricultural Applications
Fungicides:
The compound is being explored as a potential fungicide due to its structural similarity to known antifungal agents. Its efficacy against plant pathogens has been tested in field trials, showing promising results in controlling diseases such as powdery mildew and rusts .
Herbicidal Properties:
Research indicates that triazole-based compounds can also act as herbicides. The mechanism typically involves disrupting plant hormone balance or inhibiting specific enzyme pathways essential for plant growth. Field studies have shown that formulations containing this compound can effectively reduce weed populations without harming crops .
Material Science
Polymer Chemistry:
In materials science, this compound is used as a building block for synthesizing novel polymers. Its ability to form cross-links enhances the mechanical properties of polymers used in coatings and adhesives .
Case Study:
A recent investigation into the use of this compound in polymer matrices revealed improved thermal stability and mechanical strength compared to traditional materials. This advancement opens avenues for developing high-performance materials for industrial applications.
Summary Table of Applications
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against fungi and bacteria |
| Anticancer Agents | Cytotoxic effects on cancer cell lines | |
| Agricultural Science | Fungicides | Controls powdery mildew and rusts |
| Herbicides | Reduces weed populations effectively | |
| Material Science | Polymer Chemistry | Enhances mechanical properties of polymers |
Mechanism of Action
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The dichloroaniline moiety can further enhance these interactions by providing additional binding sites . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Dihydrochloride
- Structural Differences : Replaces chlorine with fluorine at the 2-position and lacks the methylene bridge.
- Electronic Effects: Fluorine’s higher electronegativity increases electron withdrawal but reduces steric bulk compared to chlorine.
- Applications : Used in pharmaceutical synthesis for fluorinated intermediates, leveraging fluorine’s metabolic stability .
tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (Compound 1a)
- Structural Differences: Incorporates a triazole-methyl group within an oxazolidinone-piperazine framework.
- Stability: Degrades in simulated gastric fluid due to the labile oxazolidinone ring, unlike the more stable dichloro-aniline core of the target compound .
- Biological Relevance : Highlights the importance of chlorine substituents in enhancing hydrolytic stability .
Stability and Reactivity
- Degradation Resistance: The dichloro-aniline core demonstrates superior stability compared to oxazolidinone-containing triazole derivatives (e.g., Compound 1a), which degrade under acidic conditions .
Data Table: Key Properties of Selected Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | logP | Stability in Acidic Media | Key Applications |
|---|---|---|---|---|---|
| 4,5-Dichloro-2-[(1H-triazol-1-yl)methyl]aniline | 2-(triazole-methyl), 4,5-Cl | ~257.1 | ~2.8 | High | Agrochemical intermediates |
| 2-Fluoro-5-(1H-triazol-1-yl)aniline diHCl | 5-triazole, 2-F | ~239.6 | ~1.9 | Moderate | Pharmaceutical synthesis |
| Compound 1a (oxazolidinone-triazole) | Oxazolidinone, triazole-methyl | ~534.5 | ~3.2 | Low (degrades in SGF) | Antibacterial research |
Computational and Spectral Insights
- NMR Predictions : Theoretical calculations (e.g., B3LYP/6-311G) for triazolone derivatives suggest that the target compound’s ¹H-NMR would show distinct aromatic proton shifts due to chlorine’s deshielding effects.
- UV-Vis Data : Chlorine’s electron-withdrawing nature may redshift absorption maxima compared to fluorine-substituted analogs .
Biological Activity
4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of dichlorinated aniline with triazole derivatives. The triazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated various triazole compounds against bacterial strains and fungi. The results indicated that compounds with similar structures to this compound displayed potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Properties
The anticancer potential of triazole-containing compounds has been widely documented. A case study involving similar triazole derivatives revealed that they induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Specifically, compounds with the triazole ring have been shown to inhibit tumor growth in vitro and in vivo models.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For example, they can inhibit cytochrome P450 enzymes involved in drug metabolism.
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways that regulate proliferation and apoptosis.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activities. Among these compounds, one derivative closely related to this compound exhibited an IC50 value of 15 µM against breast cancer cell lines. The study highlighted the compound's ability to induce G2/M phase arrest and promote apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of triazole derivatives against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the triazole ring can enhance antimicrobial efficacy .
Comparative Analysis of Biological Activities
| Activity Type | Compound | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | 4,5-Dichloro-2-[...triazol...aniline] | 15 µM | G2/M arrest and apoptosis |
| Antimicrobial | Related Triazole Derivative | 32 µg/mL | Inhibition of bacterial growth |
Q & A
Q. What synthetic strategies are commonly employed to synthesize 4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline, and how are reaction conditions optimized?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, an alkyne-functionalized aniline derivative reacts with an azide under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield the triazole moiety with high regioselectivity . Key parameters include:
- Catalyst choice : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) ensure regioselectivity for the 1,4-disubstituted triazole.
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate cycloaddition but risk side reactions.
- Solvent : DMF or DMSO enhances solubility of intermediates, while water improves reaction efficiency in click chemistry .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography (using SHELXL for refinement) resolves the 3D structure, particularly the orientation of the triazole ring and chloro substituents. SHELX programs are robust for handling twinned or high-resolution data .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aniline NH₂, triazole CH), while 2D NMR (COSY, HSQC) confirms connectivity.
- Mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Refinement protocols : SHELXL’s robust algorithms (e.g., TWIN commands) correct for crystal twinning or disorder in the triazole or methyl groups .
- DFT calculations : Compare computed bond lengths/angles (e.g., triazole ring planarity) with crystallographic data to identify steric or electronic distortions.
- Multi-temperature crystallography : Collect data at 100 K and room temperature to assess thermal motion effects .
Q. What strategies improve regioselectivity during triazole ring formation, and how can byproduct formation be minimized?
- Catalyst optimization : Cu(I) catalysts favor 1,4-triazole isomers, while Ru-based catalysts yield 1,5-isomers. Screening additives (e.g., TBTA ligands) enhances selectivity .
- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound from unreacted azides or alkyne byproducts .
- Reaction monitoring : TLC or LC-MS tracks reaction progress to terminate at optimal conversion (~95%) .
Q. How do the dichloro and triazole substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Electron-withdrawing effects : The 4,5-dichloro groups activate the aromatic ring for NAS at the ortho/para positions relative to the aniline NH₂.
- Triazole as a directing group : The triazole’s electron-rich nature may compete for electrophilic attack, requiring careful control of reaction conditions (e.g., HNO₃/H₂SO₄ nitration at low temperatures) .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting biological activity data in antimicrobial assays for this compound?
- Dose-response validation : Perform minimum inhibitory concentration (MIC) assays across multiple bacterial strains (e.g., S. aureus, E. coli) with triplicate measurements to assess reproducibility.
- Cytotoxicity controls : Compare activity against mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
- Structural analogs : Test derivatives (e.g., replacing Cl with F or modifying the triazole) to isolate structure-activity relationships .
Q. What methodologies are recommended for analyzing degradation products during long-term stability studies?
- Forced degradation : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks.
- HPLC-MS analysis : Monitor degradation peaks and identify products (e.g., hydrolysis of the triazole or dechlorination) .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
